![molecular formula C12H15F2NO3S B2699190 2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide CAS No. 1219913-95-7](/img/structure/B2699190.png)
2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” is a chemical compound. The compound contains a cyclopentyl group, which is a cyclic hydrocarbon group consisting of a ring of five carbon atoms . The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The study by Pişkin et al. (2020) introduces new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups, demonstrating their spectroscopic, photophysical, and photochemical properties. These properties make the phthalocyanine derivatives highly applicable for photodynamic therapy, offering good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cyclooxygenase-2 (COX-2) Inhibition
Research by Penning et al. (1997) and Hashimoto et al. (2002) explores sulfonamide-containing derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. These studies have led to the identification of compounds with promising pharmacokinetic profiles and potential therapeutic applications in treating conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997), (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Carbonic Anhydrase Inhibition
Nabih Lolak et al. (2019) focus on the design and synthesis of ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase IX, a target for anticancer agents. These compounds exhibit potent inhibition, with some showing sub-nanomolar Ki values, indicating their potential as therapeutic agents for cancer treatment (Lolak, Akocak, Bua, & Supuran, 2019).
Aldose Reductase Inhibition
The work of Alexiou et al. (2008) investigates N-(3,5-difluoro-4-hydroxyphenyl)benzenesulfonamides as aldose reductase inhibitors, aiming at the complications of diabetes mellitus. These compounds not only show higher in vitro inhibitory activity than their glycine derivatives but also exhibit significant antioxidant potential, highlighting their promise as pharmacotherapeutic agents (Alexiou, Nicolaou, Štefek, Kristl, & Demopoulos, 2008).
Direcciones Futuras
The future directions for the study of “2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide” and related compounds could involve further exploration of their synthesis, structural characterization, and potential applications. This could include the development of new difluoromethylation reagents and methods, as well as the investigation of their physical and chemical properties and potential uses .
Propiedades
IUPAC Name |
2,5-difluoro-N-[(1-hydroxycyclopentyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c13-9-3-4-10(14)11(7-9)19(17,18)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDHCQMQZOMPOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-((1-hydroxycyclopentyl)methyl)benzenesulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.